molecular formula C17H22N2O4 B15360770 N-Boc-6-methyl-L-tryptophan

N-Boc-6-methyl-L-tryptophan

Cat. No.: B15360770
M. Wt: 318.4 g/mol
InChI Key: URCBNXYBBPLKFU-AWEZNQCLSA-N
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Description

N-Boc-6-methyl-L-tryptophan is a synthetic amino acid derivative characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom of the amino acid L-tryptophan, with a methyl group at the 6-position of the indole ring. This compound is of interest in various fields of scientific research due to its unique structural features and functional properties.

Synthetic Routes and Reaction Conditions:

  • Protection of L-tryptophan: The synthesis begins with the protection of the amino group of L-tryptophan using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) to form N-Boc-L-tryptophan.

  • Methylation: The indole ring of N-Boc-L-tryptophan is methylated using methyl iodide (MeI) in the presence of a base like potassium carbonate (K2CO3) to introduce the methyl group at the 6-position, yielding this compound.

Industrial Production Methods: Industrial production of this compound involves scaling up the above synthetic routes with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Types of Reactions:

  • Deprotection: The Boc group can be removed using mild acids such as trifluoroacetic acid (TFA) or stronger acids like hydrochloric acid (HCl) in dichloromethane (DCM).

  • Oxidation: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under specific conditions.

  • Reduction: The carbonyl group in the indole ring can be reduced using reducing agents like lithium triethylborohydride (LiEt3BH).

Common Reagents and Conditions:

  • Deprotection: TFA in DCM, HCl in methanol.

  • Oxidation: Nitric acid (HNO3) in acetic acid, bromine (Br2) in acetic acid.

  • Reduction: LiEt3BH in THF.

Major Products Formed:

  • Deprotection: L-tryptophan.

  • Oxidation: 6-nitro-N-Boc-6-methyl-L-tryptophan, 6-bromo-N-Boc-6-methyl-L-tryptophan.

  • Reduction: 6-hydroxy-N-Boc-6-methyl-L-tryptophan.

Scientific Research Applications

Chemistry: N-Boc-6-methyl-L-tryptophan is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and natural products. Biology: It serves as a substrate in enzyme studies and as a probe in molecular biology research to investigate protein interactions and functions. Medicine: The compound is explored for its potential therapeutic applications, such as in the development of new drugs targeting various diseases. Industry: It is utilized in the production of biologically active compounds and in the development of novel materials with specific properties.

Mechanism of Action

The mechanism by which N-Boc-6-methyl-L-tryptophan exerts its effects depends on its specific application. For example, in enzyme studies, it may act as a competitive inhibitor by binding to the active site of the enzyme, preventing the natural substrate from binding. The molecular targets and pathways involved vary based on the biological context and the specific reactions it undergoes.

Comparison with Similar Compounds

  • N-Boc-L-tryptophan

  • N-Boc-6-hydroxy-L-tryptophan

  • N-Boc-6-fluoro-L-tryptophan

Uniqueness: N-Boc-6-methyl-L-tryptophan is unique due to the presence of the methyl group at the 6-position, which can influence its reactivity and biological activity compared to other derivatives.

Properties

Molecular Formula

C17H22N2O4

Molecular Weight

318.4 g/mol

IUPAC Name

(2S)-3-(6-methyl-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C17H22N2O4/c1-10-5-6-12-11(9-18-13(12)7-10)8-14(15(20)21)19-16(22)23-17(2,3)4/h5-7,9,14,18H,8H2,1-4H3,(H,19,22)(H,20,21)/t14-/m0/s1

InChI Key

URCBNXYBBPLKFU-AWEZNQCLSA-N

Isomeric SMILES

CC1=CC2=C(C=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C

Canonical SMILES

CC1=CC2=C(C=C1)C(=CN2)CC(C(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

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